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molecular formula C8H19NO2 B8427071 N-(2'-hydroxybutyl)-2-amino-2-methyl-1-propanol

N-(2'-hydroxybutyl)-2-amino-2-methyl-1-propanol

Cat. No. B8427071
M. Wt: 161.24 g/mol
InChI Key: TWTKUWBQBMZUQN-UHFFFAOYSA-N
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Patent
US05171819

Procedure details

In this example, another sample of 2,2-dimethyl-5-ethylpiperazine was prepared. Specifically, 150 cc of a Ni-Cu-Cr catalyst (1/8" diameter) was charged to a 0.815" ID tubular upward flow reactor. Two feeds, crude N-(2'-hydroxybutyl)-2-amino-2-methyl-1-propanol and ammonia were pumped through the catalyst bed at a rate of 0.30 lb/hr and 0.70 lb/hr, respectively. Hydrogen was also passed through the reactor at a rate of about 13 liters/hr. At 215° C. and 2200 psig, the products were collected. The resulting reaction mixture was vacuum distilled and then fractionally distilled at atmospheric pressure (b.p. 192° C.). About 70% yield of 2,2-dimethyl-5-ethylpiperazine was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ni Cu Cr
Quantity
150 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:10][CH3:11])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[NH3:12].[H][H]>>[CH3:9][C:5]1([CH3:8])[CH2:6][NH:12][CH:2]([CH2:10][CH3:11])[CH2:3][NH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNC(CO)(C)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Ni Cu Cr
Quantity
150 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 215° C. and 2200 psig, the products were collected
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled at atmospheric pressure (b.p. 192° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC(NC1)CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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